REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.Br[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>CC#N>[CH2:19]([O:16][C:13]1[CH:14]=[CH:15][C:10]([C:9]([O:8][CH3:7])=[O:17])=[CH:11][CH:12]=1)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:0.1.2|
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Name
|
|
Quantity
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6.27 g
|
Type
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reactant
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
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Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solution was degassed with N2 for 20 minutes
|
Duration
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20 min
|
Type
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ADDITION
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Details
|
was added
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Type
|
TEMPERATURE
|
Details
|
The above solution was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
upon cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
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Type
|
WASH
|
Details
|
washed with 1 M HCl (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with distilled H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |